molecular formula C8H10N2OS B1310964 2-(Phenylthio)acetohydrazide CAS No. 22446-21-5

2-(Phenylthio)acetohydrazide

Cat. No.: B1310964
CAS No.: 22446-21-5
M. Wt: 182.25 g/mol
InChI Key: AEKHWCLEQBFOIS-UHFFFAOYSA-N
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Description

2-(Phenylthio)acetohydrazide is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

2-(Phenylthio)acetohydrazide derivatives have been explored for their potential in corrosion prevention. Long-chain N-alkyl-2-(phenylthio)acetohydrazides were synthesized and shown to effectively prevent corrosion in acidic or mineral oil media. This application suggests that these compounds could be valuable in industries where corrosion resistance is critical, such as in pipelines, manufacturing, and marine applications (Yıldırım & Cetin, 2008).

Antimicrobial Activity

The antimicrobial activity of this compound derivatives has been studied, with some compounds showing promising results against bacteria and fungi. For example, new 2-(phenylthio) benzoylarylhydrazones synthesized from hydrazide and aldehydes demonstrated significant antimycobacterial activities against Mycobacterium tuberculosis H37Rv, pointing towards potential applications in treating tuberculosis and other microbial infections (Almasirad, Samiee-Sadr, & Shafiee, 2011).

Antitumor Agents

A novel class of acetylhydrazone derivatives containing this compound moieties was synthesized and evaluated for their antitumor activities. Some of these compounds showed excellent inhibitory activity against various cancer cells, including A549, HCT116, HepG2, PC-9, and A375. This suggests the potential of this compound derivatives in developing new antitumor agents (Liu et al., 2012).

Nonlinear Optical Materials

Hydrazones derived from this compound have been synthesized and their third-order nonlinear optical properties investigated. These studies suggest that compounds derived from this compound could serve as potential candidates for optical device applications such as optical limiters and switches due to their desirable optical power limiting behavior and nonlinear refractive index (Naseema et al., 2010).

Future Directions

The synthesized compounds were tested for their corrosion prevention capabilities in acidic or in mineral oil media . This suggests potential applications in corrosion prevention.

Properties

IUPAC Name

2-phenylsulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKHWCLEQBFOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293875
Record name 2-(Phenylthio)acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22446-21-5
Record name 2-(Phenylthio)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22446-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylthio)acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 2-(Phenylthio)acetohydrazide derivatives discussed in the research?

A1: The research focuses on synthesizing long-chain derivatives of this compound and evaluating their potential as corrosion inhibitors in both acidic and mineral oil environments. [] This suggests that these compounds could have applications in industries where metal protection is crucial.

Q2: How are long-chain derivatives of this compound synthesized?

A2: The research outlines a two-step synthesis:

  1. Reduction: The intermediate is then reduced using sodium borohydride to yield the desired long-chain N-alkyl-2-(phenylthio)acetohydrazides. []

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